molecular formula C10H24O2Si B018756 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol CAS No. 87184-99-4

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Cat. No. B018756
CAS RN: 87184-99-4
M. Wt: 204.38 g/mol
InChI Key: IJEMXJANZPVITP-UHFFFAOYSA-N
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Patent
US05654431

Procedure details

To a solution of sodium hydride (1.3 g, 55.48 mmol) in anhydrous tetrahydrofuran (150 mL) at 0° C. under argon, was added a solution of 1,4-butanediol (5 g, 55.48 mmol) in anhydrous tetrahydrofuran (50 mL). The resulting mixture was stirred at room temperature for 45 minutes over which time a large amount of a white precipitate formed. t-Butyldimethylsilyl chloride (8.3 g, 55.48 mmol) was then added and the resulting mixture was stirred vigorously for 45 minutes and then diluted with diethyl ether (200 mL) and filtered. The filtrate was washed with 10% aqueous potassium carbonate (25 mL) and brine (2×50 mL). Purification by silica gel chromatography using hexane/ethyl acetate as eluent (7:3) gave 1-t-butyldimethylsilyloxy-4-hydroxybutane as a colorless oil (9.2 g, 80%). 1-t-Butyldimethylsilyloxy-4-hydroxybutane (2.0 g, 9.85 mmol), triphenylphosphine (3.07 g, 11.74 mmol) and diethyl azodicarboxylate (1.8 mL, 11.74 mmol) were added successively to a solution of 1,8-naphthalimide (1.92 g, 9.785 mmol) in anhydrous tetrahydrofuran (50 mL) at 0° C. under an atmosphere of argon. The reaction was allowed to warm to room temperature and stirred overnight. After removing the solvent under reduced pressure, the product was purified by silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent to provide 4-t-butyldimethylsilyloxybutyl-1,8 naphthalimide as a colorless oil (3.68 g, 87%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].[Si:9](Cl)([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10]>O1CCCC1.C(OCC)C>[Si:9]([O:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:8])([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 45 minutes over which time a large amount of a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred vigorously for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with 10% aqueous potassium carbonate (25 mL) and brine (2×50 mL)
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.